1-(2-Phenoxyethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a phenoxyethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-phenoxyethylamine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution of a halogenated pyrazole with 2-phenoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetaldehyde or phenoxyacetic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Phenoxyacetaldehyde, phenoxyacetic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Phenoxyethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
2-Phenoxyethanol: Known for its use as a preservative and solvent, it shares the phenoxyethyl group but lacks the pyrazole ring.
1-Phenoxy-2-propanol: Another compound with a phenoxy group, used in various industrial applications.
Uniqueness: 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is unique due to the combination of the phenoxyethyl group and the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-phenoxyethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBUFWPBMRBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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